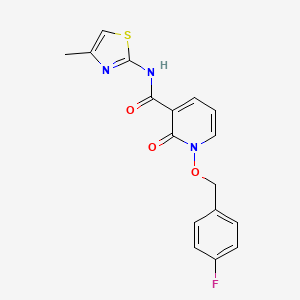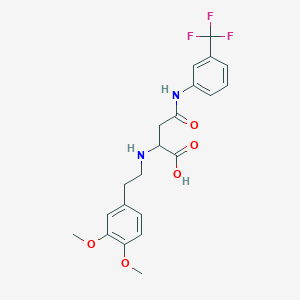
2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with multiple functional groups, including two amine groups, a carboxylic acid group, and two methoxy groups attached to a phenyl ring . The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenethyl group suggests a phenyl ring substituted with two methoxy groups and an ethyl chain, which is further substituted with an amino group .Applications De Recherche Scientifique
Peptide Synthesis and Modification
A significant application of this compound is in peptide synthesis, where it acts as a building block for creating various peptide sequences. The hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring, as described by Albericio and Bárány (1991), showcases a method for solid-phase peptide synthesis using protected peptide segments. This technique is crucial for constructing peptides with precise amino acid sequences, which are essential for biological studies and drug development (Albericio & Bárány, 1991).
Unnatural Amino Acids for β-Sheet Mimics
Unnatural amino acids, resembling the compound , have been designed to mimic structural elements of proteins, such as β-strands. Nowick et al. (2000) developed an unnatural amino acid that duplicates the hydrogen-bonding functionality of a tripeptide β-strand. This molecule has applications in studying protein-protein interactions and designing novel protein structures (Nowick et al., 2000).
Antimicrobial and Antibacterial Properties
The trifluoromethyl group, a component of the chemical structure, has been investigated for its antimicrobial properties. Adamczyk-Woźniak et al. (2021) studied (trifluoromethoxy)phenylboronic acids, which share a similar motif with the compound , for their antimicrobial activity. These studies highlight the potential of such compounds in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Photoluminescent Material Development
Compounds containing the trifluoromethylphenyl group have also been explored for their photoluminescent properties. Ekinci et al. (2000) investigated the electrochemical oxidation of related compounds, demonstrating their potential as new classes of photoluminescent materials. This application is crucial for developing novel optical and electronic devices (Ekinci et al., 2000).
NMR Probes and Medicinal Chemistry
The compound's structural elements are useful in the design of NMR probes for studying biological systems. Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline derivatives, showing how such molecules can enhance the sensitivity of NMR studies. These findings have implications for both basic research and the development of medicinal compounds (Tressler & Zondlo, 2014).
Propriétés
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5/c1-30-17-7-6-13(10-18(17)31-2)8-9-25-16(20(28)29)12-19(27)26-15-5-3-4-14(11-15)21(22,23)24/h3-7,10-11,16,25H,8-9,12H2,1-2H3,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSZVOCQHRGPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dimethoxyphenethyl)amino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2714472.png)
![3-[[(3-Chloro-4-fluorosulfonyloxybenzoyl)amino]methyl]pyridine](/img/structure/B2714478.png)
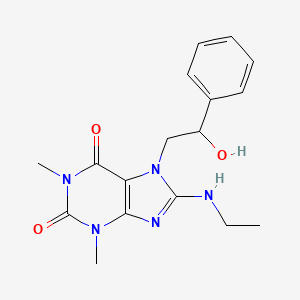
![N-{2-[1-(2-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2714480.png)

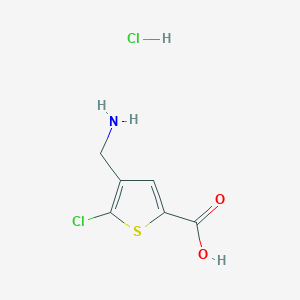
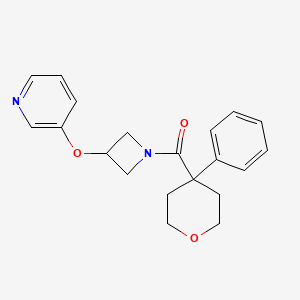
![N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2714484.png)

